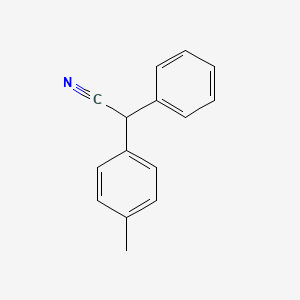

(4-Methylphenyl)(phenyl)acetonitrile

Übersicht

Beschreibung

(4-Methylphenyl)(phenyl)acetonitrile is a chemical compound that is closely related to various nitrile compounds studied in the provided papers. While the exact compound is not directly discussed, insights can be drawn from the related structures and their properties. For instance, the presence of a phenyl group attached to an acetonitrile function is a common theme across these studies, which can influence the electronic and spectral properties of the molecule .

Synthesis Analysis

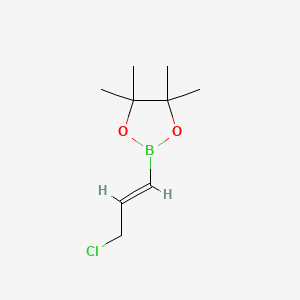

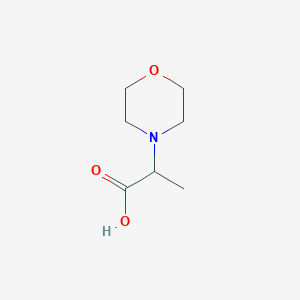

The synthesis of related compounds often involves the reaction of aromatic precursors with acetonitrile in the presence of a base or through coupling reactions. For example, 4-Phenyl-3-oxobutanenitrile is synthesized via the reaction of ethyl phenylacetate with acetonitrile in the presence of sodium hydride . Similarly, the synthesis of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine is achieved through a coupling reaction between morpholine and a diazonium ion . These methods could potentially be adapted for the synthesis of (4-Methylphenyl)(phenyl)acetonitrile.

Molecular Structure Analysis

The molecular structure of nitrile-containing compounds is often characterized by the presence of a cyano group, which can influence the overall geometry and electronic distribution within the molecule. For instance, the carbanionic charge in the studied (4-nitrophenyl)acetonitrile carbanion is delocalized over several groups, affecting the structure and reactivity . The partial delocalization observed in the structure of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine also provides insights into the electronic structure that could be relevant for (4-Methylphenyl)(phenyl)acetonitrile .

Chemical Reactions Analysis

The reactivity of nitrile compounds can vary significantly depending on the substituents attached to the phenyl rings. Kinetic studies of proton transfer reactions involving phenylcyanomethanes indicate that the electronic effects of substituents can influence reaction rates and mechanisms . The presence of a methyl group in (4-Methylphenyl)(phenyl)acetonitrile would likely affect its reactivity in a similar manner.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrile compounds are closely related to their molecular structure. The IR spectra, UV-visible absorption, and photoluminescence properties are particularly important for understanding the behavior of these molecules. For example, oligomeric 4-(methoxyphenyl)acetonitrile shows specific spectral features that can be correlated with its structure . These properties are essential for applications in materials science and optoelectronics, and similar analyses would be relevant for (4-Methylphenyl)(phenyl)acetonitrile.

Wissenschaftliche Forschungsanwendungen

Reactivity and Kinetic Studies

(4-Methylphenyl)(phenyl)acetonitrile has been studied in the context of reactivity and kinetics. For instance, Bradaric and Leigh (1998) explored the reactivity of silicon-carbon double bonds, using derivatives including 1,1-bis(4-methylphenyl) in various solvents, such as acetonitrile, to understand the reaction kinetics and substituent effects (Bradaric & Leigh, 1998).

Structural Analysis

The compound's structure and related derivatives have been the subject of investigation. Binev et al. (2000) conducted a study on (4-nitrophenyl)acetonitrile, examining its structure and IR spectra, both in its standard form and as a carbanion. This study provided insights into the spectral and structural changes during the molecule-to-carbanion conversion (Binev, Petrova, Tsenov, & Binev, 2000).

Electrochemical Studies

Research has also focused on electrochemical properties. Bautista-Martínez, González, and Aguilar-martínez (2003) investigated the voltammetric behavior in acetonitrile of quinones with structural similarities, which can be relevant to understanding the electrochemical properties of (4-Methylphenyl)(phenyl)acetonitrile (Bautista-Martínez, González, & Aguilar-martínez, 2003).

Sonication and Ultrasonic Effects

Tuulmets et al. (2014) explored the effects of sonication on non-radical reactions in acetonitrile-water binary mixtures. This research is relevant for understanding the impact of external factors like sonication on the behavior of similar compounds (Tuulmets, Piiskop, Järv, & Salmar, 2014).

Cation Radical Behavior

The behavior of cation radicals related to (4-Methylphenyl)(phenyl)acetonitrile has been studied by Park and Oyama (2002), who examined the reactions of methyl-substituted diphenylamine cation radicals in acetonitrile, providing insights into the electronic properties of related compounds (Park & Oyama, 2002).

Photolysis and Fluorescence Studies

Johnston and Scaiano (1985) investigated the absorption spectrum, fluorescence, and kinetics of di(p-methylphenyl)methylene, a structurally related compound, in acetonitrile. This study offers insights into the photochemical properties of similar compounds (Johnston & Scaiano, 1985).

Fragmentation Selectivities in Photooxidations

Luo and Dinnocenzo (2017) researched the fragmentation selectivities in the photooxidations of phenyltrimethylstannane and (4-methylphenyl)trimethylstannane in acetonitrile, providing valuable information on the photophysical behavior of related compounds (Luo & Dinnocenzo, 2017).

Nitrile Formation in Reactions

Singh et al. (1995) studied the formation of nitriles, including 3-(4-methylphenyl)-1-phenylpyrazole-5-acetonitrile, through reactions involving phenylhydrazine. This research provides insight into the pathways of nitrile formation in similar compounds (Singh, Kumar, Vats, Bisht, Parmar, & Errington, 1995).

Electrochemical Oxidation Studies

Bellamy, Innes, and Hillson (1982) focused on the electrochemical oxidation of 4-methyl-1-phenylpyrazolidin-3-one in acetonitrile, a study that contributes to understanding the oxidation behavior of structurally related compounds (Bellamy, Innes, & Hillson, 1982).

Catalyst Development

Molleti and Yadav (2017) discussed the use of potassium-promoted lanthanum-magnesium oxide as a catalyst for the mono-methylation of phenylacetonitrile, a process potentially relevant for (4-Methylphenyl)(phenyl)acetonitrile (Molleti & Yadav, 2017).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds like benzyl cyanide have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that nitrile compounds can participate in nucleophilic substitution reactions with alkyl halides and acyl chlorides . The cyanide group can also be reduced to form primary amines or other products, making (4-Methylphenyl)(phenyl)acetonitrile a potential precursor in organic synthesis .

Biochemical Pathways

Phenolic compounds, which are structurally similar, are known to affect a variety of biochemical pathways, including those involved in oxidative stress and inflammation .

Pharmacokinetics

It’s known that the compound is a colorless or yellow oily liquid with a density of 1085 g/mL at 25 °C . Its boiling point is 286-287 °C , suggesting that it may have low volatility and could be absorbed orally or through the skin.

Result of Action

It has been used as a starting reagent in the synthesis of various compounds, including 2-(1-cyano-1-(2-methoxy)phenyl)methylidene-3-phenylthiazolidine-4,5-dione and α-cyanostilbenes . These compounds have shown antibiotic activity against Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus .

Eigenschaften

IUPAC Name |

2-(4-methylphenyl)-2-phenylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-12-7-9-14(10-8-12)15(11-16)13-5-3-2-4-6-13/h2-10,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHKVXGCTXUYFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C#N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282013 | |

| Record name | (4-methylphenyl)(phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6974-49-8 | |

| Record name | 6974-49-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-methylphenyl)(phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

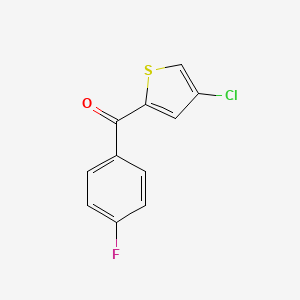

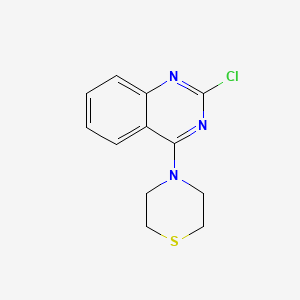

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B3022104.png)